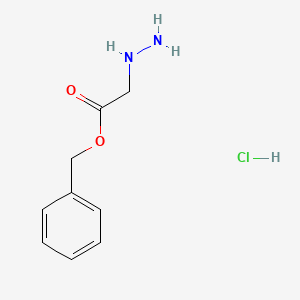

Benzyl aminoglycinate hydrochloride

Description

Benzyl aminoglycinate hydrochloride (CAS: 2462-31-9), also known as 2-(benzylamino)acetic acid hydrochloride or glycine benzyl ester hydrochloride, is a hydrochloride salt derivative of benzyl-substituted glycine. Its molecular formula is C₉H₁₂ClNO₂ (MW: 201.65 g/mol), and it is typically supplied as a white crystalline solid with a purity of ≥98% . The compound’s structure combines a benzyl group attached to the amino group of glycine, with the hydrochloride salt enhancing its solubility in aqueous solutions. It is commonly used as a biochemical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research . Storage conditions are ambient, reflecting its stability under standard laboratory conditions .

Properties

Molecular Formula |

C9H13ClN2O2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

benzyl 2-hydrazinylacetate;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-11-6-9(12)13-7-8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H |

InChI Key |

OONFIGPSHLNTCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl aminoglycinate hydrochloride can be synthesized through the reaction of N-tert-butoxycarbonyl glycine with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . The reaction mixture is then extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The organic layer is concentrated under reduced pressure, and the residue is purified by column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, this compound can be produced by reacting glycine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures . The product is then isolated by filtration, washed with cold ethanol, and dried under vacuum.

Chemical Reactions Analysis

Types of Reactions

Benzyl aminoglycinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The compound can be reduced to form benzylamine derivatives.

Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl aminoglycinate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl aminoglycinate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of biologically active compounds, which can interact with enzymes, receptors, and other biomolecules . The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl aminoglycinate hydrochloride with structurally or functionally related compounds, focusing on molecular properties, applications, and safety profiles:

Key Structural and Functional Differences

Backbone Variability: Benzyl aminoglycinate features a glycine backbone, making it ideal for peptide bond formation. In contrast, benzyl fentanyl incorporates a complex opioid structure, limiting its use to specialized pharmacological studies . N-Benzylcyclohexylamine hydrochloride replaces the glycine moiety with a cyclohexylamine group, increasing hydrophobicity and altering reactivity .

Physicochemical Properties: Solubility: Benzyl aminoglycinate’s hydrochloride salt ensures moderate water solubility, whereas benzyl fentanyl hydrochloride is likely lipophilic due to its aromatic and alkyl components . Melting Points: 2-(Aminomethyl)benzoic acid hydrochloride has a high melting point (219–225°C), suggesting strong ionic interactions, compared to benzyl aminoglycinate’s ambient stability .

Applications: Benzyl aminoglycinate is used in peptide synthesis, while benzyl 3-aminopropanoate serves as a longer-chain analog for modifying solubility in drug formulations . N-Benzylcyclohexylamine is a reference standard in analytical chemistry, highlighting its role in quality control .

Benzyl fentanyl hydrochloride poses severe risks due to its opioid activity and toxic decomposition products .

Research Findings and Trends

- Synthetic Utility: Benzyl aminoglycinate’s glycine backbone is frequently employed in solid-phase peptide synthesis (SPPS), as noted in studies on glycosylation engineering .

- Analytical Methods: HPLC-based purity assessments, similar to those used for benzydamine hydrochloride (CAS: 132-69-4), are applicable to benzyl aminoglycinate for detecting related substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.